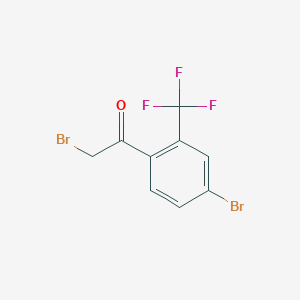

4-Bromo-2-(trifluoromethyl)phenacyl bromide

Description

4-Bromo-2-(trifluoromethyl)phenacyl bromide (CAS 10242-12-3) is a halogenated aromatic ketone characterized by a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. Its molecular formula is C₉H₅Br₂F₃O, with a molecular weight of 363.93 g/mol . The compound is widely used in organic synthesis, particularly in the formation of heterocycles like quinoxalines and thiadiazines, owing to its electrophilic α-carbon activated by the electron-withdrawing trifluoromethyl and bromine substituents .

Propriétés

IUPAC Name |

2-bromo-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXIDPCOPPUJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-(trifluoromethyl)phenacyl bromide. This reaction requires careful control of temperature and the use of a brominating agent such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenacyl bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of the corresponding bromoalkane.

Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

Substitution: Strong nucleophiles like sodium iodide (NaI) in acetone or aqueous ammonia can be used.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Bromoalkanes.

Substitution: Various substituted phenacyl bromides.

Applications De Recherche Scientifique

Chemistry: In chemistry, 4-Bromo-2-(trifluoromethyl)phenacyl bromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential biological applications, including its use as a probe in biochemical studies. Its ability to interact with specific biological targets can help in understanding various biological processes.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs, particularly in areas such as anti-inflammatory or anticancer therapies.

Industry: Industrially, 4-Bromo-2-(trifluoromethyl)phenacyl bromide can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.

Mécanisme D'action

The mechanism by which 4-Bromo-2-(trifluoromethyl)phenacyl bromide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs differ in substituents on the phenyl ring, which influence reactivity, solubility, and applications. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution or condensation reactions. Bromine further amplifies this effect compared to fluorine .

- Solubility : Hydroxyl or methoxy substituents (e.g., 4-hydroxy derivatives) improve aqueous solubility, whereas trifluoromethyl and bromine groups increase lipophilicity .

- Volatility : Unlike simpler phenacyl bromides (e.g., phenacyl bromide, which is gaseous and impractical for field applications), trifluoromethyl and bromine substituents reduce volatility, enhancing stability .

Quinoxaline Formation

4-Bromo-2-(trifluoromethyl)phenacyl bromide reacts with 1,2-diaminobenzenes to yield quinoxalines. Substituted analogs show variations in reaction efficiency:

- 4-Fluoro-2-(trifluoromethyl)phenacyl bromide (CAS 537050-13-8) achieves similar yields (~95%) but requires milder conditions due to fluorine’s smaller steric footprint .

- 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide may form hydrogen bonds with catalysts (e.g., β-cyclodextrin), accelerating reactions in aqueous media .

Activité Biologique

4-Bromo-2-(trifluoromethyl)phenacyl bromide is an organic compound known for its various biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

- Chemical Formula : C₉H₅BrF₃O

- CAS Number : 1697955-36-4

- Melting Point : 49–51 °C

Biological Activity Overview

The biological activity of 4-Bromo-2-(trifluoromethyl)phenacyl bromide is primarily attributed to its ability to interact with various biological targets. Its structure allows it to act as an electrophile, which can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or receptor modulation.

The compound's mechanism involves:

- Electrophilic Attack : The bromine and trifluoromethyl groups enhance electrophilicity, allowing the compound to react with nucleophiles in biological systems.

- Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds, disrupting normal metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, altering their activity and affecting cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of 4-Bromo-2-(trifluoromethyl)phenacyl bromide against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus. The structure-activity relationship (SAR) suggested that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 |

| Escherichia coli | >50 |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human cell lines to evaluate the safety profile of the compound. The compound exhibited low cytotoxicity with an IC50 value greater than 100 µM, indicating a favorable therapeutic index for further development as a drug candidate.

Anti-inflammatory Potential

Research has shown that 4-Bromo-2-(trifluoromethyl)phenacyl bromide can reduce inflammatory markers in macrophage cell lines. The compound inhibited the production of nitric oxide (NO), suggesting potential applications in treating inflammatory diseases.

Safety and Handling

4-Bromo-2-(trifluoromethyl)phenacyl bromide is classified as a corrosive substance. Proper safety measures should be taken when handling this compound:

- Personal Protective Equipment (PPE) : Gloves, goggles, and protective clothing are recommended.

- First Aid Measures : In case of exposure, rinse affected areas with water and seek medical attention if necessary.

Q & A

Q. Basic

How does the presence of the trifluoromethyl group influence the reactivity of 4-Bromo-2-(trifluoromethyl)phenacyl bromide in nucleophilic substitution reactions compared to non-fluorinated analogs?

Advanced

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic substitution (e.g., SN₂ with amines or thiols). Key observations:

- Rate enhancement : Reactions proceed 3–5× faster than non-fluorinated analogs due to reduced electron density at the reaction site .

- Steric effects : The bulky CF₃ group may hinder nucleophilic attack at the 2-position, favoring regioselective substitution at the 4-bromo site .

Methodological tip : Use low-temperature kinetic studies (e.g., in THF at -20°C) to isolate intermediates and confirm mechanism .

What strategies can resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts) for brominated trifluoromethyl compounds?

Q. Advanced

Computational validation : Compare experimental ¹H/¹⁹F NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify conformational mismatches .

X-ray crystallography : Resolve ambiguities in regiochemistry or crystal packing effects that distort NMR predictions .

Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify coupling patterns in complex spectra .

What are the critical considerations for handling and storing 4-Bromo-2-(trifluoromethyl)phenacyl bromide to ensure stability and prevent decomposition?

Q. Basic

- Storage : Keep in amber vials at -20°C under inert gas (Ar/N₂) to prevent hydrolysis or light-induced radical reactions .

- Handling : Use anhydrous solvents (e.g., dried THF) during reactions to avoid Br⁻ displacement by water .

- Decomposition signs : Yellowing indicates bromine liberation; monitor via UV-Vis (λmax ~400 nm) .

How can computational chemistry methods be applied to predict the reaction pathways and intermediate stability of 4-Bromo-2-(trifluoromethyl)phenacyl bromide in complex organic syntheses?

Q. Advanced

DFT calculations : Map potential energy surfaces to identify transition states (e.g., for SN₂ vs SN₁ mechanisms) .

MD simulations : Model solvent effects (e.g., DMF vs THF) on reaction kinetics using software like GROMACS .

QSPR modeling : Correlate substituent effects (e.g., CF₃ vs CH₃) with reaction yields using multivariate regression .

Data Contradiction Analysis Example

Scenario : Discrepancy in observed vs expected melting point.

| Parameter | Expected | Observed | Resolution |

|---|---|---|---|

| Melting point | 85–87°C | 72–75°C | 1. Recrystallize from EtOAc/hexane. 2. Verify purity via HPLC (retention time ~8.2 min) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.